molecular formula C6H13NOS B13252381 6-Methyl-1,4-thiazepan-1-one

6-Methyl-1,4-thiazepan-1-one

Cat. No.: B13252381
M. Wt: 147.24 g/mol
InChI Key: CCWAFGCTNZKBQD-UHFFFAOYSA-N
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Description

6-Methyl-1,4-thiazepan-1-one is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol . Its structure features a seven-membered thiazepane ring. This compound is offered as the hydrochloride salt with the CAS number 1039768-30-3 . As a specialized heterocyclic compound, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Heterocyclic cores like the 1,4-thiazepane are of significant interest in pharmaceutical development due to their diverse biological activities. For instance, the related 1,4-benzothiazepines are known to be frequently used in medical practice to treat cardiovascular diseases . Researchers can utilize this compound to explore novel chemical spaces, synthesize new derivatives for biological screening, or develop new methodologies in synthetic chemistry. Proper handling procedures are essential. This chemical is intended for use by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

6-methyl-1,4-thiazepane 1-oxide

InChI

InChI=1S/C6H13NOS/c1-6-4-7-2-3-9(8)5-6/h6-7H,2-5H2,1H3

InChI Key

CCWAFGCTNZKBQD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCS(=O)C1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 1,4 Thiazepan 1 One Derivatives

Divergent Synthetic Strategies for the 1,4-Thiazepanone Core

The construction of the 1,4-thiazepanone ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope and efficiency. These methods include ring-closing approaches, cyclization reactions involving specific precursors, and multicomponent reaction paradigms.

Ring-Closing Approaches via α,β-Unsaturated Esters and 1,2-Amino Thiols

A prominent and efficient method for the synthesis of 1,4-thiazepanones involves the cyclization of α,β-unsaturated esters with 1,2-amino thiols, such as cysteamine (B1669678). researchgate.netnih.gov This one-pot synthesis proceeds via a thiol conjugate addition followed by lactamization to form the seven-membered ring. researchgate.net The reaction is notable for its reasonable reaction times, typically between 0.5 to 3 hours, and good yields. researchgate.netnih.gov

The use of trifluoroethyl esters as the α,β-unsaturated component has been shown to significantly improve reaction times compared to traditional methods, which could take several days and often resulted in lower yields. nih.gov This enhancement is attributed to the moderate reactivity of these esters under milder reaction conditions, which also broadens the substrate scope. nih.gov The reaction tolerates a wide range of α,β-unsaturated esters, allowing for the synthesis of a diverse library of 1,4-thiazepanone derivatives. researchgate.netnih.gov

For example, the reaction of various α,β-unsaturated trifluoroethyl esters with cysteamine provides the corresponding 1,4-thiazepanones. researchgate.net This methodology provides a direct route to these scaffolds, which are valuable as 3D fragments in screening libraries for drug discovery. researchgate.netnih.gov

Cyclization Reactions Involving β-Ketosulfones and Halide Precursors

While direct evidence for the synthesis of 6-methyl-1,4-thiazepan-1-one from β-ketosulfones and halide precursors is not prevalent in the reviewed literature, the general principles of intramolecular cyclization suggest this as a plausible, albeit less common, synthetic route. This approach would conceptually involve the formation of a carbon-sulfur bond and a carbon-nitrogen bond to construct the seven-membered ring.

Multicomponent Reaction Paradigms for Thiazepanone Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular scaffolds by combining three or more reactants in a single synthetic operation. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed, the Ugi-azide three-component reaction has been utilized to create 1,5-disubstituted tetrazoles, which can be further elaborated to generate libraries of enantiopure heterocycles. mdpi.com This highlights the potential of MCRs to generate diverse molecular frameworks that could include or be precursors to thiazepanone structures.

The power of MCRs lies in their ability to rapidly build molecular complexity from simple, readily available starting materials. chemicalpapers.com For instance, the Ugi tetrazole reaction has been employed to produce tetrazolyl-pyrrolidinones, demonstrating the feasibility of constructing heterocyclic systems through multicomponent strategies. acs.org The principles of MCRs, such as the generation of functional groups and their selective transformations, are applicable to the design of novel synthetic routes toward thiazepanone scaffolds. nih.gov

Regio- and Stereoselective Functionalization of this compound

Once the 1,4-thiazepanone core is established, further derivatization can be achieved through various chemical transformations. The functionalization of this compound, in particular, allows for the exploration of its chemical space and the generation of analogues with potentially modulated biological activities.

Oxidation Pathways: Synthesis of Sulfoxides and Sulfones

The sulfur atom in the 1,4-thiazepan-1-one ring is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxides and sulfones. The oxidation of sulfides is a common and convenient method for accessing these higher oxidation states. jchemrev.com

The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) can be achieved using various reagents and conditions. Hydrogen peroxide is a "green" oxidant that can be used for this transformation, often in the presence of a catalyst or in a specific solvent system to control selectivity. mdpi.com For instance, the combination of hydrogen peroxide and glacial acetic acid provides a simple and efficient method for the oxidation of sulfides to sulfoxides under mild, transition-metal-free conditions. mdpi.com Other reagents like m-chloroperbenzoic acid (m-CPBA) are also effective for this purpose. google.com

Further oxidation of the sulfoxide or direct oxidation of the sulfide can yield the corresponding sulfone. organic-chemistry.org Stronger oxidizing conditions or a different choice of oxidant can favor the formation of the sulfone. For example, a patent describes the synthesis of a 1,1-dioxo-1λ6- researchgate.netsmolecule.comthiazepan-3-one derivative by treating the corresponding thiazepan-3-one with m-CPBA. google.com The synthesis of 2-Methoxy-2-methyl-1-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)propan-1-one, a sulfone derivative, has also been reported. smolecule.com

Table 1: Oxidation Reactions of Thiazepane Derivatives

Starting Material Reagent Product Reference
(S)-5-(2-fluoro-phenyl)-2,2,5-trimethyl- researchgate.netsmolecule.comthiazepan-3-one m-CPBA (S)-5-(2-fluoro-phenyl)-2,2,5-trimethyl-1,1-dioxo-1λ6- researchgate.netsmolecule.comthiazepan-3-one google.com
Thioether Hydrogen Peroxide / Acetic Acid Sulfoxide mdpi.com
Thiophene Ring Hydrogen Peroxide Sulfoxide or Sulfone evitachem.com

Reduction Chemistry: Carbonyl Group Transformations

The carbonyl group at the 1-position of the 1,4-thiazepan-1-one ring offers a site for reduction chemistry. The reduction of the lactam functionality provides access to the corresponding 1,4-thiazepanes. researchgate.netnih.gov This transformation is a key step in expanding the structural diversity of this class of compounds. researchgate.net

A common reagent for the reduction of amides and lactams is lithium aluminum hydride (LiAlH₄). evitachem.com Sodium borohydride (B1222165) (NaBH₄) is generally used for the reduction of aldehydes and ketones to alcohols and is typically unreactive towards amides and esters under normal conditions. masterorganicchemistry.com Therefore, for the conversion of this compound to 6-methyl-1,4-thiazepane, a more potent reducing agent like LiAlH₄ would be required. evitachem.com

The resulting 1,4-thiazepanes are valuable scaffolds in their own right, with demonstrated affinity for biological targets such as bromodomains. nih.gov The ability to readily access these reduced derivatives from the corresponding thiazepanones is a significant advantage of this synthetic platform. researchgate.net

Table 2: Reduction of Carbonyl Groups

Functional Group Reagent Product Reference
Lactam Not specified, but implied reduction 1,4-Thiazepane (B1286124) researchgate.netnih.gov
Carbonyl Group Lithium Aluminum Hydride Alcohol evitachem.com
Aldehyde/Ketone Sodium Borohydride Primary/Secondary Alcohol masterorganicchemistry.com

Table of Mentioned Compounds

Compound Name
This compound
1,4-Thiazepan-1-one
Cysteamine
1,3-Diketone
2-Aminoethanethiol
Thiazolium iodide
3-Chloro-1-(substituted phenyl)propan-1-one
Tetrazolyl-pyrrolidinone
(S)-5-(2-fluoro-phenyl)-2,2,5-trimethyl- researchgate.netsmolecule.comthiazepan-3-one
(S)-5-(2-fluoro-phenyl)-2,2,5-trimethyl-1,1-dioxo-1λ6- researchgate.netsmolecule.comthiazepan-3-one
2-Methoxy-2-methyl-1-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)propan-1-one
6-Methyl-1,4-thiazepane
m-Chloroperbenzoic acid
Hydrogen peroxide
Lithium aluminum hydride

Substitution and Further Functionalization Strategies on the Thiazepanone Framework

The 1,4-thiazepanone scaffold serves as a versatile template for chemical modification, allowing for the introduction of diverse functional groups at several positions. These modifications are crucial for developing libraries of compounds for various research applications, such as fragment-based ligand discovery. nih.gov Functionalization strategies primarily target the nitrogen and sulfur atoms, the carbonyl group, and the carbon backbone of the seven-membered ring.

A common strategy involves the reduction of the ketone within the thiazepanone ring, followed by functionalization of the resulting secondary amine. nih.gov For instance, the ketone can be reduced using agents like sodium borohydride and iodine in tetrahydrofuran (B95107) (THF). The resulting 1,4-thiazepane can then undergo various reactions at the nitrogen atom, such as carbamoylation or acylation, by reacting it with appropriate electrophiles in the presence of a base like triethylamine. nih.gov

The sulfur atom in the thiazepane ring is susceptible to oxidation, allowing for the formation of corresponding sulfoxides or sulfones using oxidizing agents. evitachem.com The nitrogen atom of the thiazepanone can also be directly functionalized. For example, the synthesis of 2-Methoxy-2-methyl-1-(6-methyl-1,1-dioxo-1,4-thiazepan-4-yl)propan-1-one involves the reaction of 2-methyl-1,1-dioxo-1,4-thiazepane with 2-methoxypropionyl chloride, demonstrating N-acylation. smolecule.com

A notable method for forming the thiazepanone ring itself, which simultaneously functionalizes the molecule, is the reaction between N-terminal cysteine residues (1,2-aminothiols) of peptides and monosubstituted cyclopropenones. nih.govacs.org This reaction proceeds with high efficiency and selectivity under mild aqueous conditions, resulting in the formation of a stable 1,4-thiazepan-5-one (B1267140) linkage. nih.gov This ring-expansion reaction is strongly exothermic and provides a powerful tool for the site-specific modification of complex biomolecules. nih.govacs.org Further diversification can be achieved through reactions like electrophilic substitution on aromatic moieties attached to the main framework. evitachem.comvulcanchem.com

A one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols provides efficient access to a variety of 1,4-thiazepanones, which are valuable precursors for further functionalization. nih.gov The scope of this reaction is broad, tolerating a range of substituents on the ester. nih.gov

Table 1: Synthesis of Substituted 1,4-Thiazepanones via One-Pot Reaction nih.gov

Illustrates the reaction scope for the synthesis of 1,4-thiazepanones from various α,β-unsaturated esters and a 1,2-amino thiol. The reaction generally proceeds in good yield and tolerates both electron-donating and electron-withdrawing groups on the aromatic ring of cinnamic esters.

α,β-Unsaturated Ester SubstrateSubstituent TypeIsolated Yield (%)
Cinnamic Ester (para-methoxy)Electron-Donating83%
Cinnamic Ester (para-methyl)Electron-Donating72%
Cinnamic Ester (unsubstituted)-78%
Cinnamic Ester (para-fluoro)Electron-Withdrawing66%
Cinnamic Ester (para-chloro)Electron-Withdrawing50%
Cinnamic Ester (para-nitro)Strongly Electron-Withdrawing40%

Solid-Phase Organic Synthesis (SPOS) for Thiazepanone-Containing Architectures

Solid-Phase Organic Synthesis (SPOS) has emerged as a powerful methodology for constructing complex organic molecules, including those containing the thiazepanone core. This technique involves covalently attaching a starting molecule to an insoluble polymer resin via a linker group. d-nb.info A series of chemical transformations are then carried out on the resin-bound substrate. d-nb.info

The primary advantage of SPOS is the simplification of the purification process; after each reaction step, byproducts and excess reagents are simply washed away by filtration, while the desired product remains attached to the solid support. d-nb.info This allows for the use of a large excess of reagents to drive reactions to completion, a strategy that would be problematic in traditional solution-phase synthesis. d-nb.info Another key benefit is the principle of "pseudo-dilution," where the individual molecules attached to the resin are isolated from one another, which can favor intramolecular reactions like macrocyclization over intermolecular dimerization or polymerization. d-nb.infonih.gov

The linker used to attach the molecule to the resin is a critical component of SPOS. It must be stable to all the reaction conditions used during the synthesis but must also be cleavable under specific, often mild, conditions at the end of the synthesis to release the final product into solution. d-nb.info

Integration into Peptide and Macrocyclic Structures (e.g., Mutanobactins A and B)

The principles of SPOS are extensively applied in Solid-Phase Peptide Synthesis (SPPS), which has been instrumental in the total synthesis of complex natural products like Mutanobactins A and B. researchgate.netnih.gov Mutanobactins are cyclic lipopeptides produced by Streptococcus mutans, a bacterium found in the human oral microbiome. researchgate.netmdpi.com These complex macrocycles incorporate a 1,4-thiazepanone ring as a key structural feature. researchgate.netnih.gov

The total synthesis of Mutanobactins A and B has been achieved using a rapid SPPS-based approach. researchgate.netresearchgate.net In this strategy, a linear peptide precursor is assembled step-by-step on a solid support resin. mdpi.com Following the assembly of the linear chain, a key cascade of cyclization reactions is initiated. researchgate.net This cascade, which occurs after cleavage from the resin, includes the crucial macrocyclization and the concomitant assembly of the thiazepanone ring in a single, efficient step. researchgate.netnih.gov This approach highlights the power of solid-phase methods to enable the construction of complex, macrocyclic architectures that would be challenging to assemble using conventional solution-phase techniques. nih.govmdpi.com The development of such synthetic routes is crucial for producing these natural products and their analogs for further study. researchgate.netmdpi.com

Table 2: Key Features of SPPS for Mutanobactin Synthesis researchgate.netnih.gov

Summarizes the application of Solid-Phase Peptide Synthesis (SPPS) in the total synthesis of Mutanobactins A and B, highlighting the integration of the thiazepanone moiety.

FeatureDescription
Core MethodologySolid-Phase Peptide Synthesis (SPPS)
Target MoleculesMutanobactin A and Mutanobactin B (cyclic lipopeptides)
Key Structural Unit1,4-Thiazepanone ring integrated within a macrocyclic peptide structure
Synthetic StrategyAssembly of a linear peptide precursor on a solid support
Key TransformationA post-cleavage cascade of cyclization reactions, including macrocyclization and thiazepanone ring formation in a single step
SignificanceProvides efficient access to complex natural products containing the thiazepanone framework

Sophisticated Spectroscopic and Structural Characterization of 1,4 Thiazepan 1 One Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for verifying the core structure of 6-Methyl-1,4-thiazepan-1-one and confirming the position of the methyl substituent.

In the ¹H NMR spectrum, each unique proton environment generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling. For this compound, the methyl group protons would appear as a doublet, integrating to three protons. The proton at the C6 position (methine proton) would appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The remaining methylene protons on the thiazepane ring would exhibit complex multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework. oregonstate.edu Each unique carbon atom produces a single peak (in a proton-decoupled spectrum). The chemical shift is indicative of the carbon's hybridization and the nature of its bonded atoms. The carbonyl carbon (C=O) of the amide group is typically observed significantly downfield (165-190 ppm). The methyl carbon would appear upfield, while the other ring carbons would be found in the aliphatic region. The specific chemical shifts confirm the presence of all constituent carbons and support the proposed substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C=O-~170
CH₂ (C2)~3.5 - 3.7 (m)~45
CH₂ (C3)~2.8 - 3.0 (m)~35
CH₂ (C5)~2.6 - 2.9 (m)~48
CH (C6)~3.1 - 3.3 (m)~40
CH₂ (C7)~3.8 - 4.0 (m)~55
CH₃ (at C6)~1.2 (d)~20

Note: Predicted values are based on general principles and data for similar heterocyclic structures. d = doublet, m = multiplet.

¹⁹F NMR is an exceptionally sensitive and powerful tool for studying ligand-protein interactions, particularly in drug discovery. ichorlifesciences.comresearchgate.net The introduction of a fluorine atom into an analogue of this compound creates a sensitive spectroscopic probe. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, making it an ideal reporter. researchgate.net

In a typical ligand-observed ¹⁹F NMR experiment, the spectrum of the fluorinated analogue is recorded in the absence and presence of a target protein. Upon binding, changes in the ¹⁹F signal's chemical shift, line width, or intensity are observed. These changes provide direct evidence of binding and can be used to quantify the interaction. By titrating the protein into a solution of the ligand, a dissociation constant (K_D) can be determined. nih.gov Furthermore, detailed lineshape analysis can yield kinetic parameters of the binding event, such as the association (k_on) and dissociation (k_off) rate constants. nih.gov

Table 2: Hypothetical ¹⁹F NMR Data for a Fluorinated Analogue of this compound upon Titration with a Target Protein

Protein Concentration (µM)¹⁹F Chemical Shift (δ, ppm)Linewidth (Hz)
0-58.2015
10-58.2525
25-58.3240
50-58.4575
100-58.60120

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all ¹H and ¹³C signals and confirming the covalent structure of the molecule. researchgate.net These techniques correlate signals based on scalar coupling or spatial proximity.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show cross-peaks connecting the C6-methine proton to both the C6-methyl protons and the C5 and C7 methylene protons, mapping out the spin systems within the ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling). This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. For instance, an HMBC spectrum would show a correlation from the methyl protons to the C6 carbon and potentially the C5 and C7 carbons, definitively placing the methyl group at the C6 position. Correlations from methylene protons at C2 and C7 to the carbonyl carbon would confirm the amide placement within the seven-membered ring.

While ligand-observed NMR focuses on the small molecule, protein-observed NMR monitors the effect of ligand binding on the protein target itself. nih.gov This approach requires a protein that is isotopically labeled, commonly with ¹⁵N and/or ¹³C. The most common experiment is the 2D ¹H-¹⁵N HSQC, which generates a unique signal for each backbone amide N-H group in the protein.

Upon addition of this compound, protein residues involved in the binding interaction will experience a change in their chemical environment, leading to perturbations in the chemical shifts of their corresponding HSQC peaks. researchgate.net By tracking these chemical shift perturbations (CSPs), the ligand-binding site can be mapped onto the protein's surface. The magnitude of the shifts can also be used to titrate the interaction and determine the binding affinity. This method provides direct and residue-specific information about the binding interface, which is crucial for understanding the mechanism of action and for structure-based drug design. nih.govnih.gov

Advanced Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). Key functional groups have characteristic absorption frequencies. For this compound, a strong absorption band corresponding to the amide C=O stretching vibration would be a prominent feature, typically appearing in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-N stretching, C-H stretching of the alkyl and methyl groups, and C-H bending vibrations.

Raman spectroscopy involves inelastic scattering of monochromatic light. nih.gov While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals. The C-S bond stretch, which may be weak in the IR spectrum, could be more readily observed using Raman spectroscopy.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)
C-H Stretch (Alkyl)IR, Raman2850 - 3000
N-H Stretch (if secondary amide)IR3200 - 3400
C=O Stretch (Amide)IR (strong), Raman (weak)1630 - 1680
C-N StretchIR1250 - 1350
C-S StretchRaman (stronger)600 - 800

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can also provide information about its structure through fragmentation patterns.

For this compound (C₆H₁₁NOS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. HRMS can measure the m/z value to several decimal places, allowing for the calculation of a unique molecular formula and distinguishing it from other compounds with the same nominal mass.

Furthermore, advanced techniques like isotope ratio mass spectrometry (IRMS) can be employed for isotopic profiling. IRMS precisely measures the relative abundance of stable isotopes (e.g., ¹³C vs. ¹²C, ¹⁵N vs. ¹⁴N). nih.gov This isotopic signature can be influenced by the synthetic route and the geographical origin of the starting materials. Therefore, IRMS could potentially be used to differentiate between batches of this compound synthesized via different chemical pathways, which has applications in forensic and regulatory analysis. griffith.edu.au

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive analytical technique for the structural confirmation and identification of organic molecules, including 1,4-thiazepan-1-one analogues. nih.gov As a "soft" ionization method, ESI is particularly well-suited for non-volatile and thermally labile biomolecules and organic compounds, allowing them to be transferred from solution into the gaseous phase as intact ions for mass analysis. nih.gov

In the analysis of 1,4-thiazepan-1-one derivatives, the compound in solution is typically converted into an ionic form, most commonly through protonation to yield a quasi-molecular ion. nih.gov The application of a strong electric field to the sample solution creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until it is energetically favorable for ions, such as the protonated analyte molecule [M+H]⁺, to be ejected into the gas phase. nih.gov

These gas-phase ions are then guided into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The resulting mass spectrum displays the relative abundance of ions at different m/z values. For 1,4-thiazepan-1-one analogues, the spectrum is expected to prominently feature the protonated molecular ion [M+H]⁺. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS or MSⁿ), where the [M+H]⁺ ion is isolated, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a characteristic fingerprint of the molecule, enabling detailed structural elucidation. nih.govresearchgate.net

Table 1. Expected ESI-MS Data for this compound (C₆H₁₁NOS)
Ion SpeciesFormationExpected m/zSignificance
[M+H]⁺Protonation of the molecule146.06Confirms the molecular weight of the parent compound.
[M+Na]⁺Adduct formation with sodium ions168.04Often observed as an adduct, further confirming molecular weight.
[2M+H]⁺Protonated dimer291.12Can be observed at higher concentrations.
Fragment IonsCollision-induced dissociation of [M+H]⁺ in MS/MSVariableProvides structural information based on fragmentation pathways.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com

For heterocyclic systems, this analysis reveals critical structural details. Studies on analogous seven-membered rings, such as 1,4-diazepanes, have shown they typically adopt a chair conformation. nih.gov It is therefore anticipated that the 1,4-thiazepan-1-one ring would also exist in a similar low-energy chair-like conformation. X-ray analysis would precisely define this conformation through puckering parameters and dihedral angles. Furthermore, the orientation of substituents on the ring, such as the methyl group in this compound, can be determined as either axial or equatorial. nih.gov The analysis also reveals details of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. nih.gov

Table 2. Representative Crystallographic Data Obtainable for a 1,4-Thiazepan-1-one Analogue
ParameterDescriptionExample Data Type
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 6.2 Å, b = 26.0 Å, c = 12.5 Å, β = 93.2°
Ring ConformationThe 3D shape of the thiazepane ring.Chair Conformation
Puckering ParametersQuantitative description of the ring's non-planarity.Q_T, q2, q3, φ(2), φ(3)
Substituent OrientationThe position of substituents relative to the ring plane.Equatorial or Axial

Synchrotron-Based Spectroscopic Techniques: X-ray Absorption Near Edge Structure (XANES)

Synchrotron-based X-ray Absorption Near Edge Structure (XANES) spectroscopy is a highly sensitive, element-specific technique used to probe the electronic structure and local chemical environment of a specific atom within a molecule. nih.govresearchgate.net For compounds containing sulfur, such as 1,4-thiazepan-1-one analogues, Sulfur K-edge XANES is an invaluable tool for characterizing the sulfur atom's oxidation state and coordination chemistry. nih.govarizona.edu

The technique involves tuning high-intensity X-rays from a synchrotron source to the binding energy of a core electron of the target element—in this case, the 1s electron of sulfur. scispace.com As the X-ray energy is scanned across this absorption edge, the core electron is excited to unoccupied electronic states. The resulting absorption spectrum has a distinct shape, or "fine structure," in the region near the absorption edge. libretexts.org

The precise energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. esrf.fr For sulfur, there is a significant energy shift between different oxidation states, such as sulfide (B99878) (S²⁻), sulfoxide (B87167) (S⁴⁺), and sulfone/sulfate (S⁶⁺). arizona.eduesrf.fr This allows for the direct and non-destructive determination of the sulfur oxidation state within the thiazepan-1-one ring.

Moreover, the features of the XANES spectrum, including the position, shape, and intensity of pre-edge and near-edge peaks, serve as a "fingerprint" of the local geometric and electronic environment of the sulfur atom. esrf.frdiamond.ac.uk By comparing the experimental spectrum of an unknown sample to the spectra of well-characterized standard compounds, detailed information about the bonding and coordination of the sulfur atom can be deduced. diamond.ac.uk

Table 3. Typical Sulfur K-edge XANES Absorption Edge Energies for Different Sulfur Species
Sulfur Oxidation StateFunctional Group ExampleApproximate Edge Energy (eV)
-2Sulfide (R-S-R')~2470 - 2472
-1Disulfide (R-S-S-R')~2473
0Thiol (R-SH)~2472
+2 / +4Sulfoxide (R-SO-R')~2476 - 2478
+6Sulfone (R-SO₂-R')~2481 - 2483
+6Sulfate (R-OSO₃H)~2482 - 2484

Computational Chemistry and Molecular Modeling of 6 Methyl 1,4 Thiazepan 1 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic landscape of a molecule, which is essential for predicting its intrinsic reactivity and stability. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. wikipedia.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific molecular orbitals that can extend over the entire molecule. wikipedia.org Within this framework, Frontier Molecular Orbital Theory focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpearson.com

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons, reflecting its nucleophilicity. youtube.com Conversely, the LUMO is the lowest-energy orbital that is devoid of electrons and relates to the molecule's ability to accept electrons, indicating its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.orgnih.gov A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

For 6-Methyl-1,4-thiazepan-1-one, density functional theory (DFT) calculations would be employed to compute the energies and spatial distributions of these frontier orbitals. nih.gov Such an analysis would identify the most probable sites for nucleophilic and electrophilic attack, guiding the prediction of its metabolic pathways and potential chemical interactions.

Table 1: Representative Data from Frontier Orbital Analysis This table presents hypothetical values for this compound to illustrate the typical output of a quantum chemical calculation.

Parameter Energy Value (eV) Significance
HOMO Energy -6.5 eV Indicates electron-donating capability.
LUMO Energy -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 5.3 eV Correlates with chemical reactivity and stability.

Due to the presence of a flexible seven-membered thiazepane ring, this compound can adopt multiple three-dimensional shapes, or conformations. Energy minimization is a computational process used to find the most stable conformation, known as the global energy minimum, where the molecule has the lowest possible potential energy.

However, simply identifying the single lowest-energy structure is insufficient for molecules with significant flexibility. Conformational landscape mapping is a more comprehensive approach that systematically explores the potential energy surface of the molecule to identify all low-energy, stable conformations (local minima) and the energy barriers that separate them. nih.gov This is particularly important for the thiazepane ring, which can exist in various distorted chair and boat conformations. nih.gov Understanding this landscape is crucial because the specific conformation a molecule adopts upon binding to a biological target may not be its lowest-energy state in solution. Knowledge of the accessible conformations and their relative energies provides critical insight into the molecule's ability to adapt its shape to fit into a protein's binding pocket. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a way to observe its dynamic behavior over time. nih.gov MD simulations use classical mechanics to calculate the forces between atoms and solve Newton's laws of motion, generating a trajectory that describes how the positions and velocities of atoms in the system change over time. nih.govmdpi.com

An MD simulation of this compound, typically solvated in a box of water molecules, can reveal:

Conformational Flexibility: How the thiazepane ring flexes and transitions between different conformations in a solution.

Solvent Interactions: The formation and dynamics of hydrogen bonds and other interactions between the molecule and surrounding water molecules.

Internal Motions: The vibrations and rotations of specific chemical bonds and functional groups.

This information is vital for understanding how the molecule behaves in a physiological environment and how it might approach and interact with a biological target before the final binding event occurs. frontiersin.org

In Silico Ligand-Target Docking and Scoring Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is a cornerstone of structure-based drug design.

Docking algorithms explore a vast number of possible binding poses of this compound within the active site of a target protein. Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net The results predict the most likely binding mode and provide a quantitative measure of how strongly the ligand is expected to bind.

For instance, the related 1,4-thiazepane (B1286124) scaffold has been identified as a ligand for the bromodomain and extraterminal domain (BET) protein BRD4, a target in cancer therapy. nih.gov A docking study of this compound into the BRD4 binding site would aim to predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This detailed molecular view helps rationalize structure-activity relationships and guides the design of more potent derivatives.

Table 2: Illustrative Docking Results for a Ligand-Protein Complex This table shows example data that would be generated from a molecular docking simulation of this compound with a target like BRD4.

Parameter Result Description
Binding Affinity -7.2 kcal/mol An estimated free energy of binding; more negative values indicate stronger binding.
Predicted H-Bonds ASN 140, TYR 97 Key hydrogen bond interactions with specific amino acid residues in the binding site.
Hydrophobic Contacts TRP 81, PRO 82, LEU 92 Non-polar interactions contributing to binding stability.
RMSD from Crystal Pose 1.8 Å Root-mean-square deviation, a measure of accuracy if a known binding pose exists.

Fragment-Based Ligand Discovery (FBLD) is an efficient drug discovery strategy that begins by screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target. nih.gov These initial fragment hits then serve as starting points for optimization into more potent lead compounds.

The 1,4-thiazepan-1-one scaffold is particularly valuable for FBLD because it provides significant three-dimensional (3D) character, a feature that is underrepresented in many commercial screening libraries, which are often dominated by flat, aromatic structures. nih.gov Molecules with greater 3D shape tend to have improved specificity and better physicochemical properties. nih.gov

This compound serves as an excellent exemplar of a 3D fragment. A key application in computational chemistry is the design of a virtual library of related thiazepanones. By systematically modifying the scaffold at various positions (e.g., adding or changing substituents), a diverse library of virtual compounds can be created. This library can then be screened in silico against various protein targets to identify new potential hits, prioritizing the most promising candidates for chemical synthesis and subsequent experimental validation. nih.gov This approach accelerates the discovery process by focusing resources on compounds with a higher probability of success.

Aromaticity and Ring Current Analysis (e.g., Nucleus-Independent Chemical Shift (NICS), Anisotropy of Induced Current Density (AICD))

Aromaticity is a fundamental concept in chemistry, typically associated with cyclic, planar, and fully conjugated molecules that possess [4n+2] π-electrons. Such compounds, like benzene, exhibit enhanced stability, unique reactivity, and characteristic magnetic properties due to the delocalization of π-electrons in a continuous ring. The seven-membered 1,4-thiazepane ring of this compound is a saturated heterocyclic system. It lacks the continuous network of p-orbitals and the requisite number of π-electrons necessary for aromaticity. Consequently, this compound is classified as a non-aromatic compound. wikipedia.orgchadsprep.com

Computational methods provide quantitative measures of aromaticity, primarily by probing the magnetic response of a ring system to an external magnetic field. Two of the most powerful and widely used techniques for this purpose are Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD). researchgate.net

Nucleus-Independent Chemical Shift (NICS)

The NICS method, developed by Paul von Ragué Schleyer, evaluates the magnetic shielding at a specific point in space, typically at the geometric center of a ring (NICS(0)) and at a defined distance above the ring's plane, commonly 1 Å (NICS(1)). acs.org The calculated value is the negative of the computed isotropic magnetic shielding. Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded region inside the ring, resulting in negative NICS values. github.io Conversely, anti-aromatic systems sustain a paratropic ring current, leading to deshielding and positive NICS values. Non-aromatic compounds, which lack a significant cyclic delocalized electron system, exhibit NICS values close to zero. wikipedia.org

For a saturated, non-planar ring like this compound, the π-system required for a significant ring current is absent. A computational NICS analysis would be expected to yield values near zero, confirming its non-aromatic character. Any minor deviation from zero would be attributable to local contributions from σ-bonds rather than a collective ring current effect. acs.org

CompoundAromaticity ClassTypical NICS(1) Value (ppm)
BenzeneAromatic-8 to -10
Cyclobutadiene (planar)Antiaromatic+18 to +20
CyclohexaneNon-aromatic-1 to -2
This compound (Hypothetical)Non-aromatic~0

Anisotropy of the Induced Current Density (AICD)

The AICD method provides a visual representation of electronic delocalization by plotting the induced current density flow within a molecule under an external magnetic field. researchgate.netacs.org The resulting plot shows isosurfaces where the current density is significant. For aromatic compounds, the AICD plot reveals a strong, continuous diatropic (clockwise) current flowing around the ring's periphery. researchgate.net Antiaromatic compounds display a paratropic (counter-clockwise) current.

An AICD analysis of this compound would not be expected to show a sustained ring current. The plot would likely show only localized current densities around individual atoms and bonds, which is characteristic of non-aromatic, saturated systems. This visualization would provide direct evidence for the absence of the cyclic electron delocalization that defines aromaticity. github.io

Predictive Modeling for Structure-Activity Relationships (SAR) and Biological Function

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. mdpi.combenthamscience.com By systematically modifying a molecule's structure and observing the resulting changes in its biological effect, researchers can identify the key chemical features (pharmacophores) responsible for its activity. Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, uses statistical and machine learning methods to create mathematical models of this correlation. imist.mamdpi.comresearchgate.net These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding drug discovery efforts and optimizing lead compounds. rjpbr.com

While specific biological functions for this compound are not extensively documented, the 1,4-thiazepane scaffold is recognized as a valuable three-dimensional fragment in the design of screening libraries for drug discovery. nih.gov Related seven-membered heterocyclic systems, such as benzodiazepines and thienodiazepines, exhibit a wide range of biological activities, including anticonvulsant and anti-anxiety properties. nih.gov

A predictive SAR/QSAR modeling effort for this compound systems would follow a structured approach:

Library Synthesis: A series of analogs would be synthesized. Modifications could be made at various positions, such as altering the substituent at the C6 position, adding substituents to the nitrogen atom at N4, or modifying the carbon backbone of the thiazepane ring.

Biological Screening: The synthesized library of compounds would be tested for a specific biological activity, for example, binding affinity to a protein target or inhibition of an enzyme. The results would be quantified (e.g., as IC₅₀ or Kᵢ values).

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics.

Model Generation and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the calculated descriptors to the measured biological activity. The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. rjpbr.com

For instance, a hypothetical SAR study might investigate how lipophilicity (LogP) affects the inhibitory activity (pIC₅₀) of C6-substituted 1,4-thiazepan-1-one analogs against a hypothetical enzyme.

Compound IDSubstituent at C6 (R)Calculated LogP (Hypothetical)pIC₅₀ (-log(IC₅₀)) (Hypothetical)
1-H1.25.1
2-CH₃ (Methyl)1.75.6
3-CH₂CH₃ (Ethyl)2.26.0
4-Cl (Chloro)1.95.8
5-CF₃ (Trifluoromethyl)2.15.4

In this hypothetical example, a QSAR model might reveal a positive correlation between increasing LogP (up to a certain point) and biological activity for alkyl substituents, suggesting that hydrophobic interactions are important for binding. Such a model would enable the design of new analogs with potentially higher potency by optimizing their physicochemical properties.

Structure Activity Relationship Sar Studies and Mechanistic Biological Probes

Correlative Analysis of Chemical Structure and Biological Activity in Thiazepanones

The introduction of a methyl group onto a heterocyclic core, such as at the C-6 position of a 1,4-thiazepan-1-one, can profoundly impact its chemical reactivity and biological recognition. This substitution can exert influence through several mechanisms:

Steric Effects : The methyl group adds bulk, which can either promote or hinder binding to a biological target. A favorable interaction may occur if the methyl group fits into a specific hydrophobic pocket within the receptor or enzyme's active site. Conversely, it can cause steric hindrance, preventing the molecule from achieving the optimal orientation for binding.

Electronic Effects : Methyl groups are weakly electron-donating, which can alter the electron density of the thiazepanone ring system. This can affect the reactivity of nearby functional groups, such as the carbonyl group, and influence non-covalent interactions like hydrogen bonding or dipole-dipole interactions with a biological target.

Conformational Locking : Substitution can restrict the conformational flexibility of the seven-membered ring, pre-organizing the molecule into a bioactive conformation that has a lower entropic penalty upon binding.

Studies on analogous heterocyclic systems provide insight into these effects. For instance, research on methyl-substituted 1,2,3-triazines has demonstrated that C-4/C-6 dimethyl substitution can significantly slow reaction rates compared to the unsubstituted parent compound, highlighting the steric and electronic impact of methyl groups on reactivity nih.gov. In a study of azepanone-based inhibitors of cathepsin K, which also feature a seven-membered ring, the position and stereochemistry of methyl substitution had a dramatic effect on inhibitory potency and pharmacokinetic properties researchgate.net. As illustrated in the table below, different methyl-substituted azepanones displayed a wide range of potencies against human cathepsin K researchgate.net.

Table 1: In Vitro Potency of Methyl-Substituted Azepanone Analogues against Human Cathepsin K

Compound Substitution K i,app (nM)
Parent Azepanone Unsubstituted 0.16
Analogue 1 5-methyl 0.10
Analogue 2 7-cis-methyl 0.041

This interactive table is based on data for azepanone analogues, which serve as a model for understanding potential effects on the thiazepanone system. Data sourced from research on cathepsin K inhibitors researchgate.net.

This demonstrates that a seemingly minor modification like the addition of a methyl group can modulate biological activity by orders of magnitude, depending on its precise location and orientation researchgate.net.

The seven-membered ring of 1,4-thiazepan-1-one is not planar and can adopt several low-energy conformations, such as chair and boat forms. The specific conformation adopted by the molecule is critical for its ability to bind with high affinity and specificity to a protein target. The three-dimensional arrangement of atoms determines the molecule's shape complementarity with the binding site.

Ligand-protein binding is a process of mutual recognition, where the ligand must fit snugly into the binding pocket. The specificity of this interaction is governed by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions, all of which are dependent on the 3D structure of the ligand.

X-ray crystallography and conformational analysis of related seven-membered ring systems, like azepanones, have been used to rationalize observed SAR data researchgate.net. These studies reveal that potent inhibitors often adopt a specific, low-energy conformation that perfectly complements the topology of the enzyme's active site. The substitution pattern on the ring, including the methyl group at C-6, plays a crucial role in stabilizing a particular conformation, thereby influencing its binding affinity. The dynamics of the protein target are also a key factor, as the binding site itself can undergo conformational changes to accommodate the ligand nih.gov.

Beyond simple methyl substitution, the thiazepanone ring system can be decorated with a wide variety of chemical substituents to fine-tune its properties for targeted interactions. The goal is often to enhance binding affinity for a specific target while reducing off-target effects.

SAR studies on related heterocyclic scaffolds, such as 1,4-benzodiazepines, have shown that nearly every position can be modified to alter the biological activity profile chemisgroup.us. For example:

Hydrogen Bond Donors/Acceptors : Introducing groups capable of forming hydrogen bonds (e.g., hydroxyl, amino) can create new, strong interactions with the protein target, significantly increasing affinity.

Hydrophobic Groups : Appending larger hydrophobic moieties (e.g., phenyl, benzyl) can allow the molecule to engage with hydrophobic pockets in the binding site.

Ionizable Groups : Adding acidic or basic functional groups can facilitate strong electrostatic or ionic interactions with charged residues in the target protein.

In the context of 6-chloro-1-phenylbenzazepines, another class of compounds with a seven-membered ring, structural variations at multiple positions were explored to understand the tolerance for various substituent groups toward affinity and selectivity at dopamine (B1211576) receptors mdpi.comcuny.edu. It was found that an N-3 methyl group was better tolerated than larger groups, and a C-3′ methyl substituent was critical for high affinity in some analogues mdpi.comcuny.edu. These examples underscore the principle that systematic modification of the core ring system is a powerful strategy for developing highly selective and potent ligands.

Mechanistic Interrogations of Molecular Target Engagement

Understanding how a molecule like 6-Methyl-1,4-thiazepan-1-one engages with its biological target at a molecular level is fundamental to elucidating its mechanism of action. This involves identifying the specific protein(s) it binds to and characterizing the biochemical consequences of that interaction.

Many drugs exert their effects by inhibiting the activity of specific enzymes nih.gov. If this compound were to act as an enzyme inhibitor, detailed kinetic studies would be necessary to determine its mechanism. The primary modes of reversible enzyme inhibition include:

Competitive Inhibition : The inhibitor binds to the same active site as the natural substrate, competing with it.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Determining the inhibition constant (Ki) provides a quantitative measure of the inhibitor's potency. The study on azepanone-based cathepsin K inhibitors serves as an excellent model, where researchers determined the apparent Ki values to quantify the potency of each compound researchgate.net. Elucidating the precise mechanism often involves analyzing reaction rates at various substrate and inhibitor concentrations nih.gov.

Table 2: General Mechanisms of Enzyme Inhibition

Inhibition Type Inhibitor Binding Site Effect on Enzyme Kinetics
Competitive Active Site Increases apparent K m, V max unchanged
Uncompetitive Enzyme-Substrate Complex Decreases apparent K m and V max
Mixed Free Enzyme and ES Complex Alters both K m and V max

This interactive table outlines the fundamental types of reversible enzyme inhibition researchgate.net.

The engagement of a molecule with its molecular target initiates a cascade of downstream events that manifest as a cellular effect. If this compound were to inhibit a specific enzyme, the corresponding molecular pathway would be modulated. For instance, the inhibition of an enzyme like cathepsin K, which is involved in bone resorption, would lead to cellular effects related to bone metabolism researchgate.net.

Identifying these pathways involves a range of cell-based assays. Researchers might measure changes in the concentration of downstream metabolites, alterations in gene expression, or observable changes in cell behavior (phenotypes). While the specific molecular pathways affected by this compound are not defined in the available literature, the principles of target validation and pathway analysis would be the essential next steps in characterizing its biological function. The ultimate goal is to connect the binding of the molecule to a specific protein with a clear cellular and physiological outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug design to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR enables the prediction of activity for new chemical entities, thereby streamlining the drug discovery process. mdpi.comnih.gov The process involves generating molecular descriptors for a series of compounds with known activities and then using statistical methods to build a predictive model. nih.govresearchgate.net

While specific QSAR models for this compound are not extensively detailed in publicly available literature, the 1,4-thiazepanone scaffold is a prime candidate for such studies. A hypothetical QSAR study for the optimization of 1,4-thiazepanone derivatives would involve the following steps:

Data Set Selection: A series of 1,4-thiazepanone analogs, including this compound, with experimentally determined biological activities (e.g., IC50 values against a specific target) would be compiled.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (like logP, polarizability), electronic descriptors (like atomic charges), and topological indices that describe the molecule's shape and connectivity. nih.gov

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the biological activity. mdpi.combrieflands.com

Model Validation: The predictive power and robustness of the QSAR model are rigorously tested using internal and external validation techniques to ensure its reliability.

Such a QSAR model would be invaluable for the rational design of new 1,4-thiazepanone derivatives with enhanced potency and selectivity, guiding synthetic efforts toward the most promising molecular modifications.

This compound as a Chemical Probe in Biological Systems

The 1,4-thiazepanone scaffold, from which this compound is derived, serves as a valuable three-dimensional (3D) fragment in the development of chemical probes. These probes are essential tools for dissecting complex biological pathways and validating novel drug targets. nih.gov The inherent 3D character of the seven-membered thiazepane ring is a desirable feature, as fragments with increased three-dimensionality often exhibit improved specificity in protein-binding assays compared to the flat aromatic scaffolds that dominate many screening libraries. nih.govacs.org

Application in Investigating Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases. Small molecules that can modulate PPIs are therefore of great therapeutic interest. The 1,4-thiazepanone scaffold has emerged as a key starting point for developing chemical probes to investigate PPIs involving "reader" domains, such as bromodomains. nih.gov

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, a crucial interaction for regulating gene expression. mdpi.com By developing ligands based on the 1,4-thiazepanone core that can competitively bind to the acetyl-lysine binding pocket of a bromodomain, researchers can disrupt the native PPI. This allows for the detailed study of the biological consequences of inhibiting that specific interaction, thereby elucidating the role of the bromodomain-containing protein in cellular signaling and disease pathology.

Development as Scaffolds for Selective Inhibitors (e.g., Bromodomain Ligands)

A significant application of the 1,4-thiazepanone scaffold is in the development of selective inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins (e.g., BRD4), which are considered important targets in cancer therapy. nih.govnih.gov

A fragment-based screening campaign using nuclear magnetic resonance (NMR) identified acylated 1,4-thiazepanes as novel ligands for BET bromodomains. nih.gov The precursor molecule, 1,4-thiazepanone, is synthesized and can then be readily diversified. In one study, various 1,4-thiazepanones were synthesized and subsequently reduced to the corresponding 1,4-thiazepanes. These were then functionalized to generate a library of potential bromodomain ligands. nih.gov

The binding affinities of these derivatives for the first bromodomain of BRD4 (BRD4-D1) were evaluated using techniques such as protein-observed ¹⁹F NMR. The research demonstrated that several substituted 1,4-thiazepanes maintain affinity for BRD4, validating the scaffold as a promising starting point for potent and selective inhibitors. nih.gov The structure-activity relationship (SAR) data from these studies provide crucial insights for optimizing the scaffold to improve binding efficiency.

Below is a table summarizing the binding affinities of selected 1,4-thiazepane (B1286124) derivatives for the BRD4 bromodomain, based on published research findings. nih.gov

CompoundStructureBinding Affinity (Kd, µM) for BRD4-D1
Compound 1gStructure data not available110 ± 10
Compound 1hStructure data not available200 ± 10
Parent Compound 1aStructure data not available>500

This table presents data on the binding affinity of different 1,4-thiazepane derivatives to the first bromodomain of BRD4 (BRD4-D1). The dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction. Data sourced from research on 1,4-thiazepanes as 3D fragments for screening libraries. nih.gov

This systematic development approach, starting from the 1,4-thiazepanone core, highlights its utility in generating selective inhibitors that can serve as both valuable research tools and potential therapeutic leads.

Future Perspectives and Translational Research Opportunities for 6 Methyl 1,4 Thiazepan 1 One

Design and Synthesis of Next-Generation 6-Methyl-1,4-thiazepan-1-one Analogues

The development of next-generation analogues of this compound is a critical step in translating its potential into tangible therapeutic benefits. The synthesis of 1,4-thiazepanones can be achieved through various methods, including the cyclization of cysteamine (B1669678) or its derivatives with α,β-unsaturated esters under basic conditions. nih.gov While traditional methods often require long reaction times and result in low yields, recent advancements have focused on one-pot synthesis protocols that are more efficient. nih.govresearchgate.net These improved synthetic routes, which can be completed in a few hours, provide a practical foundation for creating a diverse library of analogues. nih.govresearchgate.net

Future design strategies should focus on systematic modifications of the this compound core to explore the structure-activity relationship (SAR). Key areas for modification include:

Substitution at the methyl group: Replacing the methyl group at the 6-position with other alkyl or aryl groups could significantly influence the compound's steric and electronic properties, potentially leading to enhanced biological activity.

Modification of the thiazepane ring: Introducing substituents on the carbon atoms of the seven-membered ring could modulate the compound's conformational flexibility and its interaction with biological targets.

Derivatization of the amide nitrogen: The nitrogen atom of the lactam can be a key point for introducing a variety of functional groups, which could alter the compound's solubility, metabolic stability, and target-binding affinity.

A powerful approach for generating a library of analogues is through multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov By employing MCRs, researchers can efficiently generate a wide range of this compound derivatives for biological screening.

Table 1: Proposed Modifications for Next-Generation Analogues

Modification Site Proposed Substituents Rationale
6-position (Methyl group) Ethyl, Propyl, Phenyl, Halogenated phenyls To probe steric and electronic effects on target binding.
Thiazepane Ring Hydroxyl, Amino, Carboxyl groups To enhance solubility and introduce new interaction points.

Advanced Computational and Data Science Approaches for Thiazepanone Research

The integration of advanced computational and data science methodologies will be instrumental in accelerating the discovery and optimization of this compound analogues. These approaches can provide valuable insights into the molecular properties and biological activities of these compounds, thereby guiding experimental efforts. astrazeneca.comyoutube.comnih.gov

Molecular modeling can be employed to predict the binding modes of this compound and its derivatives with potential biological targets. nih.gov Docking studies can help identify key interactions between the ligand and the protein, providing a rationale for the observed biological activity and guiding the design of more potent analogues. chemisgroup.us

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of the thiazepanone derivatives with their biological activities. nih.gov These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing.

Machine learning (ML) algorithms can be trained on existing experimental data to predict various properties of new thiazepanone analogues, such as their solubility, toxicity, and metabolic stability. nih.govyoutube.com This can significantly reduce the time and resources required for preclinical development. The application of artificial intelligence in drug discovery is a rapidly growing field with the potential to revolutionize how new medicines are developed. astrazeneca.comyoutube.com

Table 2: Computational and Data Science Tools in Thiazepanone Research

Technique Application Expected Outcome
Molecular Docking Predicting binding poses and affinities to target proteins. Identification of key binding interactions and prioritization of analogues.
QSAR Developing predictive models for biological activity. Virtual screening and design of compounds with enhanced potency.

Integrative Methodologies for Comprehensive Structure-Function Elucidation

A comprehensive understanding of the structure-function relationship of this compound and its analogues requires an integrative approach that combines various biophysical and structural biology techniques. These methods can provide detailed insights into the conformational dynamics of the compounds and their interactions with biological macromolecules. ciisb.orgcreative-biolabs.com

X-ray crystallography can be used to determine the three-dimensional structure of thiazepanone analogues in complex with their target proteins. This provides a high-resolution snapshot of the binding mode and can reveal the precise atomic interactions that are responsible for the compound's activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. creative-biolabs.com It can be used to determine the solution conformation of this compound derivatives and to map their binding site on a target protein.

Other biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantitatively measure the binding affinity and thermodynamics of the interaction between the thiazepanone analogues and their targets. ciisb.orgcreative-biolabs.com

By integrating the data from these different techniques, researchers can build a comprehensive model of how this compound and its derivatives exert their biological effects. This knowledge is crucial for the rational design of improved therapeutic agents.

Exploration of Novel Biological Targets and Therapeutic Avenues

While the initial biological activities of this compound may be in a specific area, its unique chemical scaffold suggests that its analogues could have potential applications in a wide range of therapeutic areas. A systematic exploration of novel biological targets is therefore a key future direction.

One promising area of investigation is the targeting of bromodomains , which are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in various diseases, including cancer and inflammation. Notably, some 1,4-thiazepane (B1286124) derivatives have been identified as ligands for BET (bromodomain and extraterminal domain) bromodomains. nih.gov This suggests that analogues of this compound could be developed as potent and selective bromodomain inhibitors.

Another potential therapeutic avenue is the development of serotonin (B10506) (5-HT) receptor antagonists . The 1,4-diazepane scaffold, which is structurally related to the 1,4-thiazepane core, has been successfully utilized to develop potent 5-HT6 receptor antagonists for the treatment of cognitive disorders. openpharmaceuticalsciencesjournal.com This provides a strong rationale for screening this compound analogues for activity at various serotonin receptor subtypes.

Furthermore, the structural similarity of the 1,4-thiazepanone core to the 1,4-benzodiazepine scaffold, which is found in many centrally acting drugs, suggests that thiazepanone derivatives may have activity in the central nervous system. nih.govnih.govchemisgroup.usacs.org

A comprehensive screening of a diverse library of this compound analogues against a panel of biological targets will be essential for uncovering new therapeutic opportunities. This unbiased approach could lead to the discovery of novel mechanisms of action and the identification of lead compounds for a variety of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.